molecular formula C14H21NO2 B14833842 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline

2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline

Katalognummer: B14833842
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: UFWKZKCXCZPYHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline core, which also contains two methyl groups on the nitrogen atom.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline can be achieved through various synthetic routes. One common method involves the alkylation of 2,6-dimethylaniline with cyclopropyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halides to form the desired product .

Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as its use as an intermediate in the synthesis of anesthetics or other drugs, is ongoing.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary but often include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Cyclopropoxy-6-isopropoxy-N,N-dimethylaniline include other substituted anilines such as 2,6-dimethylaniline, 2-cyclopropoxy-N,N-dimethylaniline, and 6-isopropoxy-N,N-dimethylaniline. These compounds share structural similarities but differ in the specific substituents attached to the aniline core. The uniqueness of this compound lies in the combination of cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties .

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

2-cyclopropyloxy-N,N-dimethyl-6-propan-2-yloxyaniline

InChI

InChI=1S/C14H21NO2/c1-10(2)16-12-6-5-7-13(14(12)15(3)4)17-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3

InChI-Schlüssel

UFWKZKCXCZPYHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=C1N(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.